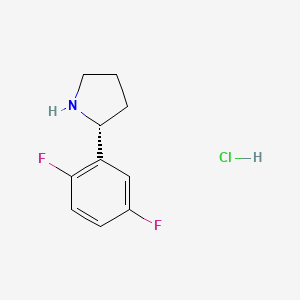

(r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-(2,5-difluorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N.ClH/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWCQOVADZHFIJ-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C=CC(=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=C(C=CC(=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218935-60-4 | |

| Record name | Pyrrolidine, 2-(2,5-difluorophenyl)-, hydrochloride (1:1), (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218935-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,5-Difluorophenyl)pyrrolidine hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218935604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-(2,5-difluorophenyl)pyrrolidine HCl salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2,5-Difluorophenyl)pyrrolidine hydrochloride, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ2KXX5U2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: (R)-2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride

CAS Number: 1218935-60-4 Primary Application: Critical Pharmacophore for TRK Inhibitors (e.g., Larotrectinib)

Executive Summary

(R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride is a high-value chiral building block primarily utilized in the synthesis of Larotrectinib (Vitrakvi) , a first-in-class tropomyosin receptor kinase (TRK) inhibitor. Its structural significance lies in the rigid pyrrolidine scaffold which positions the 2,5-difluorophenyl moiety to occupy a specific hydrophobic pocket within the ATP-binding site of the TRK kinase domain.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, industrial synthesis pathways, quality control parameters, and safety protocols. It is designed for medicinal chemists and process engineers requiring actionable data for drug development workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The hydrochloride salt form is preferred for handling due to its enhanced stability and crystallinity compared to the hygroscopic free base.

Table 1: Core Technical Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Number (HCl salt) | 1218935-60-4 |

| CAS Number (Free Base) | 1218935-59-1 |

| Molecular Formula | C₁₀H₁₁F₂N[1][2] · HCl |

| Molecular Weight | 219.66 g/mol |

| Appearance | White to off-white crystalline powder |

| Chiral Purity | ≥ 99% ee (Enantiomeric Excess) |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in dichloromethane |

| Melting Point | 180–185 °C (Decomposes) |

| H-Bond Donors/Acceptors | 2 / 2 |

Synthetic Methodologies & Process Chemistry

The synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine requires strict stereocontrol. The (S)-enantiomer is generally considered an impurity that significantly reduces the binding affinity of the final drug product.

Method A: Asymmetric Synthesis via Ellman’s Auxiliary

This route is favored in early-stage discovery due to its high predictability and enantioselectivity. It utilizes tert-butanesulfinamide to direct the stereochemistry of the Grignard addition.

Protocol Logic:

-

Condensation: 4-chlorobutyraldehyde reacts with (R)-tert-butanesulfinamide to form the chiral sulfinimine.

-

Grignard Addition: 2,5-Difluorophenylmagnesium bromide adds to the imine. The bulky tert-butyl group forces the addition to occur from the Re-face, establishing the (R)-stereocenter.

-

Cyclization: Base-mediated displacement of the chloride forms the pyrrolidine ring.

-

Deprotection: Acidic hydrolysis removes the sulfinyl group, yielding the amine hydrochloride.

Method B: Scalable Process (Boc-Pyrrolidinone Route)

For larger scale (kg) production, a route avoiding expensive chiral auxiliaries is often preferred. This method utilizes a chiral reduction or enzymatic resolution.

Step-by-Step Workflow:

-

Activation: React 2-pyrrolidinone with Boc₂O to form N-Boc-2-pyrrolidinone.

-

Arylation: React with 2,5-difluorophenylmagnesium bromide to form the acyclic ketone intermediate.

-

Cyclization/Reduction: Acid-catalyzed deprotection and cyclization yields the imine (3,4-dihydro-2H-pyrrole derivative).

-

Asymmetric Reduction: Hydrogenation using a chiral catalyst (e.g., Ru-TsDPEN) or reduction with chiral borane reagents to selectively yield the (R)-pyrrolidine.

Visualization: Synthesis Workflow

The following diagram illustrates the critical decision points and flow for the Scalable Process (Method B).

Figure 1: Critical pathway for the asymmetric synthesis of the target scaffold.

Quality Control & Analytical Characterization

Ensuring the enantiomeric purity is the most critical quality attribute (CQA).

Chiral HPLC Method

Standard reverse-phase HPLC is insufficient for separating enantiomers. A polysaccharide-based chiral stationary phase is required.

-

Column: Chiralpak IA or IC (Amylose-based), 4.6 x 250 mm, 5 µm.

-

Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm or 254 nm.

-

Acceptance Criteria: (R)-isomer retention time ~8.5 min; (S)-isomer ~11.2 min (varies by column). Impurity < 0.5%.

NMR Characterization (Expected Signals)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 9.80 (br s, 2H, NH₂⁺),

-

δ 7.45–7.20 (m, 3H, Ar-H),

-

δ 4.85 (t, 1H, Chiral CH),

-

δ 3.40–3.20 (m, 2H, N-CH₂),

-

δ 2.40–1.90 (m, 4H, Ring CH₂).

-

-

¹⁹F NMR: Two distinct signals around -118 and -125 ppm (relative to CFCl₃), confirming the 2,5-difluoro substitution pattern.

Therapeutic Context: Mechanism of Action

(R)-2-(2,5-Difluorophenyl)pyrrolidine is the pharmacophore responsible for the "selectivity filter" interaction in Larotrectinib.

-

Target: TRKA, TRKB, and TRKC kinases (encoded by NTRK1, NTRK2, NTRK3).

-

Binding Mode: The pyrrolidine nitrogen forms a hydrogen bond with the hinge region of the kinase (typically Asp or Glu residues). The 2,5-difluorophenyl group sits in a hydrophobic pocket, where the fluorine atoms may engage in multipolar interactions with backbone carbonyls or side chains, enhancing potency and selectivity over other kinases.

Figure 2: Pharmacophore contribution to kinase inhibition.

Handling, Safety, and Stability

Signal Word: WARNING

Hazard Statements (GHS)

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage Protocols

-

Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) if possible.

-

Temperature: 2–8 °C (Refrigerated) for long-term storage.

-

Stability: Stable for >2 years if protected from moisture and light. Aqueous solutions should be prepared fresh or frozen at -20 °C.

References

-

Preparation of (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl). European Patent Office. Retrieved from

-

Larotrectinib (Vitrakvi) Drug Profile. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from

-

Synthesis of R-2-(2,5-difluorophenyl)pyrrolidine (Patent CN110981779B). Google Patents. Retrieved from

-

Product Monograph: VITRAKVI (Larotrectinib). Bayer Inc. Retrieved from

-

Safety Data Sheet: this compound. Sigma-Aldrich.[3] Retrieved from

Sources

(r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride molecular structure

The following technical guide provides an in-depth analysis of (R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride, a critical chiral building block in modern precision oncology.

Molecular Scaffold Analysis & Synthetic Methodology

Executive Summary

(this compound) (CAS: 1218935-60-4) is a specialized chiral heterocycle serving as the primary pharmacophore for Larotrectinib (LOXO-101), a first-in-class TRK (Tropomyosin Receptor Kinase) inhibitor.

This molecule represents a "privileged structure" in medicinal chemistry—a rigidified benzylic amine that positions the difluorophenyl ring in a precise vector to occupy the hydrophobic pocket of kinase domains. Its high enantiomeric purity (>99% ee) is critical, as the (S)-enantiomer exhibits significantly reduced binding affinity, rendering the drug ineffective.

Molecular Architecture & Stereochemistry

Structural Definition

The molecule consists of a saturated five-membered pyrrolidine ring substituted at the C2 position with a 2,5-difluorophenyl moiety.[1][2][3] The nitrogen atom is protonated (ammonium form) in the hydrochloride salt, enhancing water solubility and crystallinity for isolation.

| Property | Data |

| IUPAC Name | (2R)-2-(2,5-difluorophenyl)pyrrolidine hydrochloride |

| Molecular Formula | C₁₀H₁₁F₂N[3] · HCl |

| Molecular Weight | 219.66 g/mol |

| Chiral Center | C2 (R-configuration) |

| Fluorine Substitution | Positions 2 and 5 on the phenyl ring |

| Salt Form | Hydrochloride (1:1 stoichiometry) |

Stereochemical Configuration

The (R)-configuration is the biologically active eutomer. According to the Cahn-Ingold-Prelog (CIP) priority rules:

-

The Nitrogen atom (atomic number 7) has the highest priority.

-

The 2,5-difluorophenyl group has the second priority.[2][3][4][5]

-

The methylene carbon (C3 of pyrrolidine) has the third priority.

-

The hydrogen atom at C2 is the lowest priority.

When the hydrogen is oriented away from the viewer, the sequence 1 → 2 → 3 traces a clockwise direction, confirming the (R) designation.

Conformational Dynamics

The pyrrolidine ring is not planar; it adopts an "envelope" or "twist" conformation to relieve torsional strain. In the (R)-isomer, the bulky 2,5-difluorophenyl group occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions, stabilizing the molecule during the drug-receptor binding event.

Synthetic Manufacturing Protocols

The synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine HCl requires high stereocontrol. Two primary industrial routes are employed: the Ellman Auxiliary Approach (for high enantioselectivity) and the Asymmetric Hydrogenation (for scalability).

Route A: Ellman's Sulfinamide Asymmetric Synthesis

This method uses tert-butanesulfinamide as a chiral auxiliary to induce stereochemistry.

Protocol Workflow:

-

Condensation: 2,5-Difluorobenzaldehyde reacts with (R)-tert-butanesulfinamide to form the chiral N-sulfinyl imine.

-

Grignard Addition/Cyclization: A 3-chloropropylmagnesium bromide (or equivalent) species adds to the imine. The chiral auxiliary directs the nucleophilic attack to the Re-face.

-

Cyclization & Deprotection: Treatment with strong acid (HCl) cleaves the sulfinyl group and induces intramolecular cyclization to close the pyrrolidine ring, simultaneously precipitating the product as the hydrochloride salt.

Route B: Chemo-Enzymatic or Chiral Reduction

An alternative route involves the reduction of a cyclic imine precursor using a chiral catalyst.

Step-by-Step Methodology:

-

Precursor Formation: Reaction of 4-chlorobutyryl chloride with 2,5-difluorobenzene (Friedel-Crafts) followed by cyclization with ammonia yields the cyclic imine: 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole.

-

Asymmetric Reduction: The imine is reduced using a chiral catalyst (e.g., Ru-TsDPEN or an engineered imine reductase enzyme) to yield the (R)-amine.

-

Salt Formation: The free base is dissolved in ethanol/diethyl ether and treated with anhydrous HCl gas to yield the crystalline hydrochloride salt.

Visualization of Synthetic Logic

Analytical Characterization & Quality Control

To ensure the compound meets pharmaceutical standards (typically >98% purity, >99% ee), a rigorous analytical suite is required.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆): Distinctive signals include the exchangeable ammonium protons (broad singlet ~9.5-10.0 ppm), the chiral methine proton at C2 (triplet or dd ~4.5 ppm), and the aromatic protons of the 2,5-difluorophenyl ring (multiplets, 7.0-7.5 ppm).

-

¹⁹F NMR: Two distinct signals (approx -118 and -125 ppm) corresponding to the fluorine atoms at positions 2 and 5. The coupling pattern confirms the para relationship relative to each other (1,4-distance) and ortho/meta to the pyrrolidine.

Chiral HPLC Method

Separation of the (R) and (S) enantiomers is critical.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (for free base) or acidified mobile phase for salt.

-

Detection: UV at 254 nm.

-

Acceptance Criteria: (R)-isomer > 99.0% area; (S)-isomer < 0.5%.

Mass Spectrometry

-

ESI-MS: Positive mode [M+H]⁺ = 184.1 m/z (corresponding to the free base cation). The HCl salt dissociates in the source.

Therapeutic Application: The TRK Inhibition Mechanism[9]

(R)-2-(2,5-Difluorophenyl)pyrrolidine is the "warhead" anchor for Larotrectinib .

Pharmacophore Mapping

In the binding pocket of TRKA/B/C kinases:

-

Hydrophobic Interaction: The 2,5-difluorophenyl ring slots into a hydrophobic back-pocket (selectivity pocket) near the gatekeeper residue. The fluorine atoms provide metabolic stability (blocking oxidation) and modulate the electron density of the ring to engage in quadrupole interactions with pocket residues.

-

H-Bonding: The pyrrolidine nitrogen (part of the urea linkage in the final drug) acts as a hinge binder or solvent-front interactor, orienting the rest of the molecule (the pyrazolo[1,5-a]pyrimidine core).

-

Stereochemical Lock: The (R)-stereocenter forces the phenyl ring to project at a specific angle (~109.5°) relative to the scaffold. The (S)-enantiomer would project the ring into a sterically forbidden zone, clashing with the kinase backbone (e.g., Met592 in TRKA).

Pathway Visualization

Handling and Safety

-

Signal Word: Warning.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

References

-

Biosynth . This compound Product Page. Retrieved from

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 7176290: (R)-2-(2,5-Difluorophenyl)pyrrolidine.[3][5] Retrieved from

-

ChemicalBook . The Synthetic method of Larotrectinib (LOXO-101). Retrieved from

-

Google Patents . Patent CN110981779B: Synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine. Retrieved from

-

New Drug Approvals . Larotrectinib (LOXO-101) Overview and Chemistry. Retrieved from

Sources

- 1. zhonghanchemical.com [zhonghanchemical.com]

- 2. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]

- 3. 2-(2,5-Difluorophenyl)pyrrolidine, (R)- | C10H11F2N | CID 7176290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(2,5-Difluorophenyl)pyrrolidine | C10H11F2N | CID 24697858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. The Synthetic method of Larotrectinib (LOXO-101)_Chemicalbook [chemicalbook.com]

- 7. Larotrectinib in NTRK-Rearranged Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: (R)-2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride

[1][2][3][4][5][6]

Part 1: Executive Summary & Chemical Identity

This compound (CAS: 1218935-60-4) is a specialized chiral building block.[1] Its primary utility lies in providing the pharmacophore scaffold for Larotrectinib , a "tissue-agnostic" cancer drug targeting NTRK gene fusions. The compound features a pyrrolidine ring with a specific (R)-configuration at the C2 position, substituted with a 2,5-difluorophenyl group.[2][1][3][4][5][6] This specific stereochemistry is non-negotiable, as it dictates the binding affinity of the final drug molecule within the ATP-binding pocket of the TRK kinase.

Chemical Identification Data

| Property | Specification |

| Systematic Name | (2R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride |

| CAS Number (HCl Salt) | 1218935-60-4 |

| CAS Number (Free Base) | 1218935-59-1 |

| Molecular Formula | C₁₀H₁₁F₂N[5] · HCl |

| Molecular Weight | 219.66 g/mol (Salt); 183.20 g/mol (Base) |

| SMILES (Salt) | Cl.FC1=CC(F)=C(C=C1)[C@@H]2NCCC2 |

| Stereochemistry | (R)-Enantiomer (Absolute configuration) |

Part 2: Physical & Physicochemical Properties[9][10][11]

The physical state of this intermediate dictates its handling during process scale-up. While the free base is often an oil or low-melting solid, the hydrochloride salt is engineered for crystallinity and stability.

Solid-State Characteristics

-

Appearance: White to off-white crystalline powder.[7]

-

Melting Point: Typically 160–180°C (decomposition). Note: Precise melting points for HCl salts in this class vary significantly based on residual moisture and heating rate. Process patents often cite the D-malate salt for characterization due to sharper melting transitions.

-

Hygroscopicity: Moderately hygroscopic. The HCl salt can absorb atmospheric moisture to form hydrates; storage under desiccant is mandatory.

-

Polymorphism: No specific polymorphs are widely reported for the commercial HCl reagent, though the Larotrectinib drug substance (sulfate salt) has patented polymorphs.

Solubility Profile

The solubility differential between the salt and free base is exploited for purification (acid/base extraction).

| Solvent | Solubility (HCl Salt) | Solubility (Free Base) | Process Implication |

| Water | High (>50 mg/mL) | Low / Insoluble | Allows aqueous extraction of impurities. |

| Methanol | High | High | Suitable for recrystallization or reaction solvent. |

| DCM / EtOAc | Low / Insoluble | High | Used to extract the free base after neutralization. |

| DMSO | Soluble | Soluble | Used for analytical stock solutions. |

Physicochemical Constants (Predicted)

-

pKa (Conjugate Acid): ~9.02 .[5] The pyrrolidine nitrogen is a secondary amine, making it basic. It will be fully protonated at physiological pH and in acidic media.

-

LogP (Free Base): ~2.1 . Indicates moderate lipophilicity, allowing it to cross cell membranes if not protonated.

-

Chiral Purity (ee%): Commercial grade typically requires ≥98% ee .

Part 3: Synthesis & Process Logic

The synthesis of this compound requires establishing the chiral center at C2. Two primary industrial routes exist: Asymmetric Synthesis (using Ellman's auxiliary) and Chiral Resolution .

Synthesis Workflow Diagram

The following diagram illustrates the "Ellman's Auxiliary" route, which is preferred for high enantioselectivity without wasteful resolution steps.

Caption: Asymmetric synthesis route utilizing chiral sulfinamide induction to establish the C2 stereocenter.

Process Causality

-

Why Ellman's Auxiliary? Direct alkylation of pyrrolidine is non-stereoselective. Using (R)-tert-butylsulfinamide creates a chiral imine. The subsequent Grignard addition is directed by the auxiliary, yielding high diastereomeric excess (de), which translates to high enantiomeric excess (ee) after auxiliary removal.

-

Why HCl Salt? The free base amine is prone to oxidation (N-oxide formation) and is difficult to handle as an oil. The HCl salt stabilizes the amine, prevents oxidation, and allows for purification via crystallization.

Part 4: Quality Control & Analytical Specifications

Trustworthiness in drug development relies on rigorous QC. For this intermediate, Chiral Purity is the critical quality attribute (CQA).

Analytical Logic Tree

Caption: Decision logic for lot release. Chiral purity and salt stoichiometry are the primary failure modes.

Key Specifications

-

Chiral HPLC: Stationary phases like Chiralpak IA or IC are required. Standard C18 columns cannot distinguish enantiomers.

-

Optical Rotation: Specific rotation

is typically positive (+) or negative (-) depending on the solvent (e.g., Methanol). Note: Always compare against a known standard as rotation sign can invert with solvent changes. -

Residual Solvents: Must be monitored, especially if Class 2 solvents (Methanol, Toluene) were used in synthesis.

Part 5: Handling & Safety (E-E-A-T)

-

Hazard Classification:

-

Skin Irrit. 2 (H315): Causes skin irritation.

-

Eye Irrit. 2A (H319): Causes serious eye irritation.

-

STOT SE 3 (H335): May cause respiratory irritation.

-

-

Storage: Store at 2–8°C (refrigerated) under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; exposure to humid air will cause the powder to clump and potentially hydrolyze or degrade over time.

-

Handling: Use a fume hood. Avoid dust generation. In case of contact, wash with copious water; the salt is highly water-soluble, facilitating removal from skin.

References

-

World Intellectual Property Organization (WIPO). (2010). International Publication No. WO 2010/048314 A1: Pyrazolo[1,5-a]pyrimidine Compounds as TRK Kinase Inhibitors. (Example 14A details the synthesis of the Larotrectinib scaffold).

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 46188928, Larotrectinib. (Contains structural data on the final drug and related intermediates).

-

Biosynth. (2025). Product Datasheet: this compound (CAS 1218935-60-4).[2][1][4][8][5][9]

-

ChemicalBook. (2025). CAS 1218935-60-4 Product Properties and Safety Data.[2][8][5][9]

-

U.S. Food and Drug Administration (FDA). (2018). FDA approval of Vitrakvi (larotrectinib). (Contextualizes the importance of the intermediate).

Sources

- 1. biosynth.com [biosynth.com]

- 2. 1218935-60-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. zhonghanchemical.com [zhonghanchemical.com]

- 5. lookchem.com [lookchem.com]

- 6. chemscene.com [chemscene.com]

- 7. China 3,4-Difluoro-2-methoxyphenylacetic acid CAS:1558274-26-2 Manufacturer, Supplier | Zhonghan [xsu.com]

- 8. echemi.com [echemi.com]

- 9. zhonghanchemical.com [zhonghanchemical.com]

(r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride safety and handling

A Technical Guide for Pharmaceutical Development

Executive Summary & Molecular Context[1][2][3]

(R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride (CAS 1218935-60-4) is a critical chiral intermediate employed in the synthesis of Larotrectinib (Vitrakvi) , a first-in-class TRK (tropomyosin receptor kinase) inhibitor used to treat solid tumors harboring NTRK gene fusions [1].[1][2]

While standard Safety Data Sheets (SDS) often categorize this compound generically as an irritant, its role as a pharmacophore for a potent oncology drug necessitates a higher tier of operational scrutiny. This guide bridges the gap between basic compliance and "Quality by Design" (QbD) safety, focusing on the compound's hygroscopic nature and its biological potency potential.[1]

Physicochemical Profile

| Property | Data | Operational Implication |

| CAS (HCl Salt) | 1218935-60-4 | Verification key for inventory tracking.[1][2] |

| Formula | C₁₀H₁₂ClF₂N | Molecular Weight: 219.66 g/mol .[2][3][4][5] |

| Chirality | (R)-Enantiomer | Strict cross-contamination controls required to prevent enantiomeric excess (ee) erosion of final drug substance.[1][2] |

| Appearance | White to off-white solid | Fine powder; potential for airborne dust generation.[1][2] |

| Hygroscopicity | High | Rapidly absorbs atmospheric moisture, altering stoichiometry during weighing.[2] |

| Solubility | Water, MeOH, DMSO | High solubility in polar solvents increases skin absorption risk via liquid vectors.[1] |

Hazard Identification & Potency Stratification[2][6][7]

GHS Classification (Harmonized)

Although specific vendor data varies, the structural class (fluorinated secondary amine salt) dictates the following baseline hazards [2]:

Occupational Exposure Banding (OEB)

Scientist's Note: In the absence of a specific Occupational Exposure Limit (OEL), we apply the Performance-Based Control (PBC) approach.[1][2] Given its downstream application as a kinase inhibitor, this intermediate should be treated as OEB 3 (Potent) until definitive toxicology proves otherwise.[2]

-

Justification: The pyrrolidine moiety mimics the adenosine triphosphate (ATP) binding motif in the TRK kinase domain, implying potential off-target biological activity if inhaled systematically.[1][2]

Engineering Controls & Containment Strategy

The primary risk is not acute toxicity, but rather sensitization and stoichiometric drift due to moisture absorption.

Containment Hierarchy

The following DOT diagram illustrates the required containment logic based on the operation scale.

Figure 1: Risk-based containment strategy selecting between VBE and Isolators based on quantity handled.

Operational Protocols: The Self-Validating System

To ensure scientific integrity, the handling process must validate itself. If the compound absorbs water, the weight is wrong, and the reaction fails. Therefore, handling safety is synonymous with data quality. [1][2]

Protocol: Hygroscopic Weighing & Transfer

Objective: Transfer X grams of CAS 1218935-60-4 without moisture contamination or operator exposure.

-

Preparation:

-

Equip Double Nitrile Gloves (min 0.11mm thickness).[2] Fluorinated amines can permeate latex; nitrile offers superior resistance [3].[2]

-

Activate Static Ionizer inside the VBE/Isolator 5 minutes prior to opening the container.[2] Dry powders in low-humidity environments generate significant static charge, leading to powder scattering (exposure risk).[1][2]

-

-

The "Aliquot" Technique:

-

Never weigh directly into the reaction vessel if it is large.[2]

-

Validation Step: Tare the balance. Open the source container.[2] Rapidly transfer approximate amount. Close source container immediately.[2]

-

Observation: If the mass on the balance increases steadily over 30 seconds, the material is absorbing water. Stop. The environment is too humid. Move to a glovebox under Nitrogen.[2]

-

-

Solubilization (The Containment Lock):

Waste Management[2]

-

Solid Waste: All wipes, weighing boats, and gloves contacting the substance must be bagged inside the hood/isolator before removal. Label as "Cytotoxic/Potent Chemical Waste."[2]

-

Liquid Waste: Aqueous streams containing this amine should be adjusted to pH < 4 (acidic) to keep the amine protonated and non-volatile before disposal.[2]

Synthesis Context: The Larotrectinib Connection[1][3][11]

Understanding the "Why" aids in safety.[2] This molecule reacts with a pyrazolo[1,5-a]pyrimidine core [4].[1][2][11][12]

Safety Criticality in Synthesis:

-

Base Addition: The reaction typically uses a base (e.g., Triethylamine) to deprotonate the HCl salt.

-

Exotherm Risk: The neutralization of the HCl salt is exothermic.[2] On a large scale, this must be controlled to prevent thermal runaway, which could aerosolize the reactor contents.

-

Enantiomeric Purity: High temperatures during the neutralization step can lead to racemization.[2] Maintaining < 5°C is often required for quality, which incidentally improves safety by lowering vapor pressure.

Figure 2: Simplified workflow showing the transition from the stable HCl salt to the reactive free base.

Emergency Response

Spill Cleanup

Do NOT use a brush or broom. This generates dust.[2]

-

Isolate: Evacuate the immediate area (3-meter radius).[1][2]

-

PPE: Don N95/P100 respirator and double gloves.[2]

-

Wet Method: Cover the spill with a paper towel dampened with Ethanol .[2] The solvent wets the powder, preventing aerosolization.

-

Neutralize: Wipe the surface with a mild detergent solution.[2]

First Aid[2]

-

Eye Contact: Flush immediately with water for 15 minutes.[2] The HCl salt is acidic; immediate dilution is critical to prevent corneal opacity [2].

-

Skin Contact: Wash with soap and water.[2] Do not use alcohol for skin cleaning (enhances transdermal absorption).[1][2]

References

-

FDA.gov. "Vitrakvi (larotrectinib) Label Information."[2] U.S. Food and Drug Administration. [Link][1][2][13]

-

PubChem. "Compound Summary: 2-(2,5-Difluorophenyl)pyrrolidine hydrochloride."[1][2][4] National Library of Medicine.[2] [Link][1][2][4]

-

Fisher Scientific. "Glove Selection Guide for Amine Handling." [Link]

-

Google Patents. "Preparation Method And Their Intermediate of Larotrectinib (CN107987082B)."[2]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. chemscene.com [chemscene.com]

- 3. zhonghanchemical.com [zhonghanchemical.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. carlroth.com [carlroth.com]

- 11. CN107987082B - A kind of Preparation Method And Their Intermediate of Larotrectinib - Google Patents [patents.google.com]

- 12. US10813936B2 - Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-YL)-pyrazolo[1,5-A]pyrimidin-3-YL)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate - Google Patents [patents.google.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

Technical Monograph: (R)-2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride

High-Purity Chiral Synthon for TRK Inhibition [1][2]

Executive Summary

(R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride (CAS: 1218935-60-4) is a critical chiral building block in the synthesis of Larotrectinib (Vitrakvi), a first-in-class tropomyosin receptor kinase (TRK) inhibitor.[1][2] Its pharmacological significance lies in the precise spatial arrangement of the 2,5-difluorophenyl moiety, which occupies a hydrophobic pocket within the ATP-binding site of the TRK kinase domain.[2]

This technical guide synthesizes industrial-scale resolution strategies with precision asymmetric synthesis, providing researchers with self-validating protocols for generating high-enantiomeric excess (ee) material.[1][2]

Chemical Identity & Pharmacological Context[1][2][3][4][5][6][7]

Structural Specifications

The molecule features a pyrrolidine ring substituted at the C2 position.[2][3] The absolute configuration (R) is non-negotiable for biological activity; the (S)-enantiomer significantly reduces binding affinity to the TRK receptor.[1][2]

| Attribute | Specification |

| IUPAC Name | (2R)-2-(2,5-difluorophenyl)pyrrolidine hydrochloride |

| CAS (HCl Salt) | 1218935-60-4 |

| CAS (Free Base) | 1218935-59-1 |

| Molecular Formula | C₁₀H₁₁F₂N[1][2][4][5] · HCl |

| Molecular Weight | 219.66 g/mol |

| Key Pharmacophore | Larotrectinib (LOXO-101) |

| Chiral Purity Target | > 98% ee |

Mechanistic Role in TRK Inhibition

In the Larotrectinib macrocycle, the (R)-pyrrolidine moiety acts as a rigid scaffold.[1][2] The 2,5-difluorophenyl group projects into the hydrophobic back-pocket of the kinase, while the pyrrolidine nitrogen serves as the attachment point for the pyrazolo[1,5-a]pyrimidine hinge-binding motif.[1][2]

Figure 1: Pharmacological logic dictating the necessity of the (R)-configuration for effective TRK kinase inhibition.[1][2]

Synthetic Routes & Process Chemistry

Two primary routes dominate the literature: Classical Resolution with Recycling (preferred for cost-effective scaling) and Asymmetric Synthesis (preferred for high-speed medicinal chemistry).[1][2]

Route A: The Resolution-Racemization Cycle (Industrial Standard)

This method utilizes D-Malic acid (or D-Tartaric acid derivatives) to resolve the racemic intermediate.[1][2] A critical innovation described by Lv et al. (2021) involves racemizing the undesired (S)-isomer to maximize yield.[1][2]

Protocol: Resolution with D-Malic Acid

Objective: Isolate (R)-isomer from racemate with >98% ee.[1][2][6]

-

Salt Formation: Dissolve racemic 2-(2,5-difluorophenyl)pyrrolidine (1.0 eq) in 95% Ethanol (10 volumes).

-

Resolution Agent: Add D-Malic acid (0.5 - 1.0 eq). Heat to reflux until dissolved.

-

Crystallization: Cool slowly to 25°C over 4 hours. The (R)-amine · D-Malate salt crystallizes preferentially due to lower solubility.[1][2]

-

Filtration: Filter the white solid.

-

Free Basing: Treat the solid with 2N NaOH and extract with MTBE to yield (R)-amine free base.[1][2]

-

Salt Conversion: Treat with 4M HCl in dioxane to generate the final Hydrochloride salt.

Protocol: Racemization of Undesired (S)-Isomer

Objective: Convert waste (S)-isomer back to racemate for re-processing.[1][2]

-

Concentration: Evaporate the mother liquor from Step 4.

-

Base Treatment: Dissolve residue in DMSO. Add KOH (0.5 eq).

-

Heating: Heat to 80°C for 6 hours. The basic conditions promote proton abstraction at the benzylic C2 position, destroying chirality.[2]

-

Recycle: The resulting racemate is fed back into Step 1.

Figure 2: The Resolution-Racemization Cycle allows for theoretical yields >50% by recycling the waste enantiomer.[1][2]

Route B: Asymmetric Synthesis (Ellman Auxiliary)

For applications requiring high throughput without resolution steps, the Ellman sulfinamide method is superior.[1][2] This route establishes chirality early using (R)-tert-butanesulfinamide.[1][2]

Protocol: Diastereoselective Addition

-

Condensation: React 4-chlorobutanal (or equivalent pyrrolidone precursor) with (R)-tert-butanesulfinamide and Ti(OEt)₄ to form the chiral sulfinimine.

-

Grignard Addition: Prepare 2,5-difluorophenylmagnesium bromide in THF.

-

Stereocontrol: Add the Grignard reagent to the sulfinimine at -78°C. The bulky tert-butyl group directs the addition to the Re-face, yielding the (R,R)-sulfinamide intermediate.[1][2]

-

Cyclization & Deprotection: Treat with HCl/MeOH. This simultaneously cleaves the sulfinyl group and induces cyclization (via displacement of the chloro-group) to form the pyrrolidine ring.[1][2]

| Parameter | Resolution Route (Route A) | Ellman Asymmetric (Route B) |

| Starting Material | Cheap (Pyrrole/GABA) | Moderate (Sulfinamide) |

| Step Count | Low (Linear) | Moderate |

| Yield | High (with recycling) | Moderate to High |

| Chiral Purity | >98% ee (requires recrystallization) | >95% de (intrinsic) |

| Scalability | Excellent (kg scale) | Good (g to kg scale) |

Critical Quality Attributes (CQA) & Analytical Controls

To ensure the integrity of the (R)-isomer for drug development, the following analytical controls are mandatory.

Enantiomeric Purity (Chiral HPLC)

Standard reverse-phase HPLC cannot distinguish enantiomers.[1][2] Use a polysaccharide-based chiral stationary phase.[1][2]

-

Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1][2]

-

Mobile Phase: Hexane : Isopropanol (90:[1][2]10) with 0.1% Diethylamine.[1][2]

-

Acceptance Criteria: (S)-isomer < 0.5%.

NMR Characterization

The hydrochloride salt exhibits distinct shifts compared to the free base.[2]

-

¹H NMR (400 MHz, DMSO-d₆): δ 9.8 (br s, 2H, NH₂⁺), 7.4-7.1 (m, 3H, Ar-H), 4.8 (t, 1H, C2-H), 3.4-3.2 (m, 2H, C5-H), 2.4-1.9 (m, 4H, C3/C4-H).[1][2]

-

¹⁹F NMR: Distinct signals for the 2,5-difluoro substitution pattern (typically around -118 and -123 ppm, referenced to CFCl₃).[1][2]

Handling and Stability

-

Hygroscopicity: The HCl salt is moderately hygroscopic.[2] Store in a desiccator or under nitrogen.

-

Stability: Stable at room temperature for >12 months if kept dry.[1][2]

-

Safety: The free base is a skin irritant.[2] The 2,5-difluoro moiety is metabolically stable but precursors (like 2,5-difluorobenzaldehyde) should be handled in a fume hood.[1][2]

References

-

Array BioPharma Inc. (2010).[1][2] Substituted Imidazo[1,2-b]pyridazines as TRK Kinase Inhibitors. WO2010048314.[1][2] Link

-

Loxo Oncology, Inc. (2017).[1][2] Preparation of (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide. EP3800189B1.[1][2] Link

-

Lv, X., Chen, L., Pan, J., et al. (2021).[2][6] Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution.[1][2][6] Chirality, 33(12), 931-937.[1][2][6] Link[1][2]

-

Zhonghan Biomedical Technology. (2022).[1][2][4][8] Method for preparing (R)-2-(2,5-difluorophenyl)pyrrolidine. CN110981779B.[1][2] Link

Sources

- 1. data.epo.org [data.epo.org]

- 2. Larotrectinib - Wikipedia [en.wikipedia.org]

- 3. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]

- 4. CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride - Google Patents [patents.google.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. zhonghanchemical.com [zhonghanchemical.com]

The Chiral Architect: (R)-2-(2,5-Difluorophenyl)pyrrolidine HCl in the Genesis of TRK Inhibitors

[1]

Executive Summary

This compound (CAS: 1218935-60-4) is the critical chiral pharmacophore defining the potency and selectivity of Larotrectinib (LOXO-101) , the first-in-class, tissue-agnostic TRK inhibitor.[1] This guide deconstructs the discovery trajectory of this molecular scaffold, analyzing the structure-activity relationship (SAR) that necessitated its specific stereochemistry and substitution pattern.[1][2] It further details the evolution of its synthesis from early medicinal chemistry routes to scalable asymmetric manufacturing.[2]

The Molecular Mandate: Targeting TRK Fusions

The discovery of Larotrectinib was driven by the identification of neurotrophic tyrosine receptor kinase (NTRK) gene fusions as oncogenic drivers across diverse tumor types.[1][2] Unlike traditional kinase targets defined by tissue origin, TRK fusions required a "pan-TRK" inhibitor capable of docking into the ATP-binding sites of TrkA, TrkB, and TrkC with high affinity while avoiding off-target kinases (e.g., JAK2, IGF1R).[2]

The Pharmacophore Pivot

Early high-throughput screening by Array BioPharma (later licensed to Loxo Oncology) identified imidazo[1,2-b]pyridazines as a promising scaffold.[1] However, the differentiation of the lead compound relied on the optimization of the solvent-front binding moiety.[2]

-

The Challenge: The ATP-binding pocket of TRK kinases possesses a specific hydrophobic region that requires a rigid, three-dimensional element for optimal occupancy.[1][2]

-

The Solution: The introduction of a chiral pyrrolidine ring at the C5 position of the pyrazolo[1,5-a]pyrimidine core.[1][2]

-

The Result: The (R)-enantiomer of the 2-phenylpyrrolidine moiety demonstrated superior shape complementarity compared to the (S)-enantiomer and acyclic amines, locking the inhibitor into the active site.[1][2]

Structural Logic & SAR: Why (R)-2-(2,5-Difluoro...)?

The selection of the specific 2,5-difluorophenyl substituent was not arbitrary; it was the result of a rigorous fluorine scan to optimize metabolic stability and potency.[2]

| Feature | Structural Choice | Mechanistic Rationale |

| Scaffold | Pyrrolidine Ring | Provides a rigid conformational lock, reducing the entropic penalty upon binding to the kinase domain.[1][2] |

| Chirality | (R)-Configuration | The (R)-isomer projects the phenyl ring into the hydrophobic "selectivity pocket" (Gatekeeper region) of the TRK kinase.[1][2] The (S)-isomer clashes sterically, reducing potency by >100-fold.[2] |

| Substitution | 2,5-Difluoro | C2-F: Steric/electronic modulation to twist the phenyl ring relative to the pyrrolidine, optimizing pi-stacking interactions.C5-F: Blocks a primary metabolic soft spot (para-oxidation), significantly increasing in vivo half-life ( |

| Salt Form | Hydrochloride | Enhances crystallinity and solubility for the intermediate, facilitating purification before the final coupling step (though the final drug is a sulfate).[1][2] |

Visualization: Pharmacophore Logic

Caption: Logical deconstruction of the Larotrectinib pharmacophore, highlighting the role of the (R)-2-(2,5-difluorophenyl)pyrrolidine moiety.

Synthetic Evolution: From Bench to Process

The synthesis of the (R)-enantiomer has evolved through three distinct generations to meet the demands of scale and purity.

Generation 1: The Ellman Auxiliary Route (Discovery Scale)

Used during early medicinal chemistry to rapidly access enantiopure material for SAR studies.[1][2]

-

Condensation: 2,5-Difluorobenzaldehyde + (R)-tert-butanesulfinamide (Ellman's auxiliary).[1]

-

Grignard Addition: Addition of the pyrrolidine precursor (via Grignard reagent) to the sulfinimine.[1][2]

-

Cyclization: Acid-mediated deprotection and ring closure.[2]

Generation 2: Classical Resolution (Early Development)

To support Phase I trials, a cost-effective route using racemic synthesis followed by chiral resolution was developed.[1]

-

Resolution Agent: D-Malic Acid (or D-Tartaric acid derivatives).[1]

-

Mechanism: Formation of diastereomeric salts.[2] The (R)-amine forms a crystalline salt with D-malic acid, while the (S)-amine remains in the mother liquor.[1][2]

-

Recycling: The undesired (S)-isomer is racemized using a strong base (e.g., KOtBu) and recycled back into the resolution loop.[1][2]

Generation 3: Enzymatic/Asymmetric Hydrogenation (Commercial Scale)

Modern routes utilize biocatalysis (Imine Reductase - IRED) or asymmetric transfer hydrogenation to install the chiral center directly with >99% ee, avoiding the yield loss associated with resolution.[1][2]

Visualization: Synthetic Pathways

Caption: Comparison of the Ellman Auxiliary route (high selectivity) vs. Classical Resolution (cost-effective scaling).

Technical Protocol: Synthesis via Ellman Auxiliary

Note: This protocol describes the "Discovery Route" favored for its reliability in producing high optical purity on a gram scale.[1][2]

Reagents

-

2,5-Difluorobenzaldehyde (1.0 eq)[1]

-

(R)-(+)-2-Methyl-2-propanesulfinamide (1.1 eq)[1]

-

Titanium(IV) ethoxide (2.0 eq)[1]

-

4-Chloro-1-butanol or equivalent Grignard precursor[1]

Step-by-Step Methodology

1. Formation of the Chiral Sulfinimine

-

Charge a flame-dried flask with 2,5-difluorobenzaldehyde (10.0 g) and THF (100 mL).

-

Add (R)-tert-butanesulfinamide (9.4 g) followed by Ti(OEt)4 (32.0 g) under nitrogen atmosphere.

-

Critical Step: Heat to reflux (approx. 65°C) for 4-6 hours. Monitor by TLC/LCMS for disappearance of aldehyde.

-

Workup: Cool to RT. Pour into brine (100 mL) with vigorous stirring. The titanium salts will precipitate as a thick slurry.[2] Filter through Celite.[2]

-

Purification: Concentrate the filtrate and purify via silica gel chromatography (Hexane/EtOAc) to yield the sulfinimine.

2. Diastereoselective Grignard Addition

-

Prepare the Grignard reagent from 3-chloropropyl magnesium bromide (or protected equivalent) in THF.[1][2]

-

Cool the sulfinimine solution (in THF) to -78°C . Causality: Low temperature is essential to maximize the diastereofacial selectivity of the addition.[1][2]

-

Add the Grignard reagent dropwise over 30 minutes.[2]

-

Stir at -78°C for 3 hours, then slowly warm to RT overnight.

-

Quench with saturated NH4Cl solution.[2] Extract with EtOAc.[2]

3. Cyclization to (R)-Pyrrolidine HCl

-

Dissolve the sulfinamide intermediate in MeOH.

-

Add 4M HCl in Dioxane (excess).

-

Heat to 50°C for 2 hours. This step simultaneously cleaves the sulfinyl group and facilitates the intramolecular cyclization (displacement of the chloro-group by the amine).[1][2]

-

Isolation: Concentrate to dryness. Triturate the solid with diethyl ether to remove non-polar impurities.[2]

-

Result: this compound is obtained as an off-white solid.[1]

Quality Control & Characterization

To validate the integrity of the synthesized pharmacophore, the following parameters must be met:

| Test | Specification | Method |

| Chiral Purity | > 98% ee | Chiral HPLC (Chiralpak AD-H or OD-H column). Mobile phase: Hexane/IPA/DEA.[2] |

| Identity | Matches Standard | 1H NMR (400 MHz, DMSO-d6) & LCMS.[1][2] |

| Appearance | White/Off-white solid | Visual inspection.[1][2] |

| Specific Rotation | Polarimetry (c=1, MeOH).[1] |

References

-

Discovery of Larotrectinib: Drilon, A., et al. "Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children."[2] New England Journal of Medicine, 2018.[2] Link[1]

-

Synthetic Route (Patent): Array BioPharma Inc.[1][2] "Pyrrolidine substituted imidazopyridazines as TRK kinase inhibitors."[2][3] WO2011146336.[2] Link

-

Process Chemistry (Resolution): Lv, X., et al. "Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution."[1][4] Chirality, 2021.[2][5] Link[1]

-

Pharmacophore SAR: Choi, H. S., et al. "(R)-2-Phenylpyrrolidine Substituted Imidazopyridazines: A New Class of Potent and Selective Pan-TRK Inhibitors."[2] ACS Medicinal Chemistry Letters, 2015.[2][3] Link[1]

-

Larotrectinib Overview: Scott, L.J. "Larotrectinib: First Global Approval."[2] Drugs, 2019.[2][5][6][7] Link

Sources

- 1. CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride - Google Patents [patents.google.com]

- 2. Larotrectinib - Wikipedia [en.wikipedia.org]

- 3. (R)-2-Phenylpyrrolidine Substituted Imidazopyridazines: A New Class of Potent and Selective Pan-TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ilcn.org [ilcn.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Detailed experimental protocol for preparing (r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride

Executive Summary & Application Context

(R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride is a critical chiral pharmacophore used in the synthesis of Larotrectinib (Vitrakvi) , a first-in-class TRK inhibitor approved for solid tumors harboring NTRK gene fusions.

While industrial routes often rely on the resolution of racemates using D-malic acid or L-tartaric acid [1], this Application Note details a stereoselective asymmetric synthesis utilizing the Ellman auxiliary ((R)-tert-butanesulfinamide) . This route is preferred for discovery-phase synthesis and process validation because it establishes absolute stereochemistry early, minimizes waste from resolving agents, and allows for the precise tuning of reaction parameters to maximize enantiomeric excess (

Key Advantages of This Protocol:

-

Stereocontrol: Achieves

via substrate-controlled diastereoselective Grignard addition. -

Scalability: Avoids cryogenic temperatures (

) often required for traditional organolithium chemistry. -

Purity: The "Masked Aldehyde" strategy prevents polymerization side-reactions common in pyrrolidine cyclizations.

Reaction Mechanism & Logic

The synthesis relies on the high diastereoselectivity of Grignard additions to chiral

The Pathway[1][2][3][4]

-

Condensation: 2,5-Difluorobenzaldehyde condenses with (R)-tert-butanesulfinamide to form the chiral sulfinimine.

-

Diastereoselective Addition: A Grignard reagent derived from 2-(2-bromoethyl)-1,3-dioxane (a masked aldehyde) adds to the imine.

-

Cyclization cascade: Acidic hydrolysis simultaneously cleaves the sulfinyl group and unmasks the pendant aldehyde, triggering spontaneous intramolecular cyclization to an imine, which is reduced in situ to the pyrrolidine.

Figure 1: Logical flow of the Ellman Auxiliary-mediated asymmetric synthesis of pyrrolidines.

Detailed Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv. | Role | Safety Note |

| 2,5-Difluorobenzaldehyde | 142.08 | 1.0 | Substrate | Irritant |

| (R)-tert-Butanesulfinamide | 121.18 | 1.1 | Chiral Auxiliary | Moisture Sensitive |

| Titanium(IV) ethoxide | 228.11 | 2.0 | Lewis Acid / Desiccant | Water Reactive |

| 2-(2-Bromoethyl)-1,3-dioxane | 195.05 | 1.5 | Grignard Precursor | Irritant |

| Magnesium Turnings | 24.30 | 1.8 | Grignard Reagent | Flammable Solid |

| Sodium Borohydride | 37.83 | 2.0 | Reducing Agent | Toxic, Water Reactive |

| HCl (4M in Dioxane) | 36.46 | Excess | Deprotection | Corrosive |

Step 1: Synthesis of (R)-N-(2,5-Difluorobenzylidene)-2-methylpropane-2-sulfinamide

Objective: Create the chiral electrophile.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Charge the flask with (R)-tert-butanesulfinamide (1.21 g, 10.0 mmol) and 2,5-difluorobenzaldehyde (1.42 g, 10.0 mmol). Add anhydrous THF (50 mL).

-

Activation: Add Titanium(IV) ethoxide (4.56 g, 20.0 mmol) dropwise via syringe. The solution typically turns yellow.

-

Reaction: Stir at ambient temperature (

) for 12–16 hours. Monitor by TLC (EtOAc/Hexanes 3:7) or LC-MS. -

Quench: Pour the reaction mixture into a vigorously stirred mixture of brine (50 mL) and EtOAc (50 mL). A thick white precipitate (titanium salts) will form.

-

Workup: Filter the suspension through a pad of Celite. Wash the filter cake with EtOAc. Separate the organic layer, dry over

, and concentrate in vacuo. -

Purification: Purify via flash column chromatography (SiO2, 0–20% EtOAc in Hexanes) to yield the sulfinimine as a viscous oil or crystalline solid.

Step 2: Grignard Formation & Diastereoselective Addition

Objective: Install the carbon chain with established stereochemistry.

-

Grignard Prep: In a separate flame-dried 3-neck flask, activate Mg turnings (0.44 g, 18 mmol) with iodine crystals. Add a solution of 2-(2-bromoethyl)-1,3-dioxane (2.93 g, 15 mmol) in anhydrous THF (20 mL) dropwise to maintain a gentle reflux. Reflux for 1 hour after addition to ensure completion. Cool to room temperature.

-

Addition: Cool the sulfinimine (from Step 1, ~10 mmol) in THF (30 mL) to

(acetonitrile/dry ice bath). Note: Extreme cryogenic temperatures (-78°C) are not strictly necessary due to the robustness of the Ellman auxiliary, but -48°C optimizes the diastereomeric ratio (dr). -

Reaction: Add the Grignard solution dropwise via cannula to the cold sulfinimine solution over 20 minutes.

-

Completion: Stir at

for 4 hours, then warm slowly to room temperature overnight. -

Quench: Quench with saturated

solution. Extract with EtOAc ( -

QC Check: Analyze crude by

-NMR. The diastereomeric ratio (

Step 3: Cyclization and Salt Formation

Objective: One-pot deprotection, cyclization, and reduction.

-

Deprotection: Dissolve the crude sulfinamide intermediate in MeOH (40 mL). Add 4M HCl in dioxane (10 mL) or aqueous HCl.

-

Unmasking: Stir at room temperature for 3 hours. This cleaves the sulfinyl group and hydrolyzes the acetal (dioxane) to the aldehyde.

-

Cyclization: Adjust pH to ~8–9 using

or solid -

Reduction: Cool to

. Add -

Isolation: Quench with water. Extract with DCM (

). Dry organic phase and concentrate. -

Salt Formation: Dissolve the free base oil in minimal diethyl ether. Add 2M HCl in ether dropwise until precipitation is complete. Filter the white solid.

-

Final Product: Recrystallize from Isopropanol/Ether if necessary to upgrade enantiopurity.

Quality Control & Validation

Specification Table

| Parameter | Acceptance Criteria | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity (HPLC) | C18 Column, ACN/Water gradient | |

| Enantiomeric Excess | Chiral HPLC (Chiralpak AD-H or IC) | |

| Consistent with structure | 400 MHz, DMSO- | |

| Mass Spec | ESI+ |

Stereochemical Verification

The absolute configuration is confirmed by comparing the optical rotation with literature values or via chiral HPLC coinjection with a known standard.

-

Expected Optical Rotation:

(

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of the target pyrrolidine.

Alternative Industrial Strategy (Resolution)

For multi-kilogram scale-up where chromatography is prohibitive, the Resolution Route is the industry standard [2].

-

Racemic Synthesis: React 4-chlorobutyryl chloride with 2,5-difluorobenzene (Friedel-Crafts) followed by cyclization with ammonia.

-

Resolution: Treat racemate with D-Malic Acid in 95% EtOH.

-

Filtration: The (R)-amine-D-malate salt crystallizes preferentially.

-

Recycling: The mother liquor containing the (S)-isomer is racemized using KOH/DMSO and recycled [2].[1]

Scientist's Note: While the resolution route is economical, the Ellman route described above is superior for generating analytical standards and deuterated analogs required for DMPK studies during drug development.

References

-

Brinner, K. M., & Ellman, J. A. (2005).[2] A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide.[2] Organic & Biomolecular Chemistry, 3(11), 2109-2113. Link

-

Lv, X., Chen, L., Pan, J., et al. (2021).[1] Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution.[1] Chirality, 33(12), 931-937.[1] Link

-

Array BioPharma Inc. (2010).[3] Substituted pyrazolo[1,5-a]pyrimidine compounds as TRK kinase inhibitors.[4][5] WO2010048314.[4] Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 46188928, Larotrectinib.Link

Sources

- 1. Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. CN107987082A - A kind of Preparation Method And Their Intermediate of Larotrectinib - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Precision Organocatalysis: A Guide to Asymmetric Aldol Reactions with Pyrrolidine Derivatives

Abstract & Scope

This guide details the operational framework for employing pyrrolidine derivatives (primarily L-Proline) as organocatalysts in asymmetric aldol reactions. Unlike metal-based catalysis, which relies on Lewis acidity, pyrrolidine catalysis mimics Class I aldolases via an enamine activation mode .

This document transitions from the seminal List-Barbas-Lerner intermolecular reaction to the historical Hajos-Parrish intramolecular cyclization, and finally to modern aqueous-compatible variants. It is designed for medicinal chemists requiring high enantioselectivity (

Mechanistic Foundation: The Enamine Cycle[1]

To optimize these reactions, one must understand the "Houk-List" model. The reaction proceeds through a specific catalytic cycle where the pyrrolidine ring plays two distinct roles:

-

Nucleophile Generation: Condensation with the ketone donor to form a nucleophilic enamine .[1]

-

Electrophile Activation: The carboxylic acid moiety forms a hydrogen bond with the aldehyde acceptor, directing facial selectivity.

The "Parasitic" Oxazolidinone Shunt

A common cause of reaction stalling is the formation of oxazolidinones . These are bicyclic species formed when the catalyst condenses with the ketone but fails to progress to the enamine, or reacts with the aldehyde reversibly. While often considered "parasitic" (sequestering the catalyst), they exist in equilibrium.

-

Insight: High concentrations of ketone (donor) drive the equilibrium toward the productive enamine.

Visualization: The Catalytic Cycle

The following diagram illustrates the productive enamine pathway versus the parasitic shunt.

Figure 1: The Proline Catalytic Cycle showing the productive enamine path (Green) and the parasitic oxazolidinone shunt (Red).

Critical Variables & Optimization

Success depends on balancing solubility with the hydrophobic effect.

| Variable | Recommendation | Mechanistic Rationale |

| Solvent | DMSO or DMF (Standard) | Polar aprotic solvents solubilize the zwitterionic proline.[2] DMSO stabilizes the transition state via H-bonding networks. |

| Solvent (Green) | Water/Methanol | Hydrophobic aggregation accelerates the reaction "on water" for lipophilic substrates. |

| Catalyst Load | 10–30 mol% | Unlike metal catalysts (1-5%), organocatalysts have lower turnover frequencies (TOF). High load compensates for the slower kinetics. |

| Temperature | RT (20-25°C) | Lower temperatures (0°C) increase ee but drastically reduce rate. RT is the standard compromise. |

| Water Content | Trace required | Essential for the final hydrolysis step. However, >10 vol% water inhibits iminium formation. |

Validated Protocols

Protocol A: The "List-Barbas" Intermolecular Aldol

Target: Synthesis of

Reagents:

-

L-Proline (35 mg, 0.3 mmol, 30 mol%)

-

Acetone (2.0 mL, ~20 vol%)

-

DMSO (8.0 mL)

-

4-Nitrobenzaldehyde (151 mg, 1.0 mmol)

Step-by-Step:

-

Preparation: In a 20 mL vial, dissolve L-Proline in the DMSO/Acetone mixture. The solution may remain slightly cloudy initially.

-

Initiation: Add 4-Nitrobenzaldehyde in one portion.

-

Incubation: Cap the vial and stir vigorously at room temperature (25°C) for 24–48 hours.

-

Checkpoint: The reaction mixture should become homogeneous as the aldehyde reacts.[2]

-

-

Quench: Add saturated aqueous ammonium chloride (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Purification: Dry organic layers over MgSO

, concentrate, and purify via flash chromatography (Silica, Hexanes/EtOAc). -

Validation: Expected yield >65%; ee >60% (can be improved to >90% with slow addition of aldehyde or lower temps).

Protocol B: The "Hajos-Parrish" Intramolecular Cyclization

Target: Synthesis of the Wieland-Miescher ketone analogue (bicyclic enedione precursor). Reference Grounding: Based on the original Hoffmann-La Roche patents and publications [2].

Reagents:

-

Triketone precursor (2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione) (1.0 equiv)

-

L-Proline (3 mol% - Note the significantly lower loading required for intramolecular cases)[5]

-

DMF (Concentration 1.0 M)

Step-by-Step:

-

Setup: Dissolve the triketone in anhydrous DMF under Argon.

-

Catalysis: Add L-Proline (3 mol%). Stir at RT for 20 hours.

-

Workup: The intermediate ketol is often isolated first. For the full condensation (enedione), acid catalysis (pTsOH) is traditionally used in a second step, or the reaction is heated to induce dehydration.

-

Result: This reaction typically yields >90% ee due to the rigid transition state enforced by the ring structure.

Protocol C: Aqueous "Green" Variant

Target: Aldol reaction of cyclohexanone and benzaldehyde in water. Reference Grounding: Adapted from Hayashi and Armstrong studies on water-compatible organocatalysis [3].

Reagents:

-

Cyclohexanone (0.5 mL, excess donor)

-

Benzaldehyde (0.5 mmol)

-

L-Proline (10 mol%)

-

Water (1.0 mL)

Step-by-Step:

-

Emulsion: Mix cyclohexanone, benzaldehyde, and water. The mixture will be biphasic.[6]

-

Addition: Add L-Proline. It will partition into the aqueous phase but catalysis occurs at the organic/water interface or within hydrophobic aggregates.

-

Stirring: Vigorous stirring is critical to maintain the emulsion.

-

Observation: The reaction is often faster than in organic solvents due to hydrophobic acceleration.

Troubleshooting & Decision Logic

Use the following logic flow to determine reaction conditions and troubleshoot failures.

Figure 2: Decision tree for protocol selection and troubleshooting common stalling issues.

Common Failure Modes

-

Racemization: Often caused by high temperatures or prolonged reaction times allowing the retro-aldol pathway. Fix: Stop reaction immediately upon consumption of aldehyde.

-

Non-Linear Effects: Aggregation of the catalyst can lead to non-linear relationships between catalyst ee and product ee. Fix: Ensure homogeneity in DMSO protocols or vigorous stirring in aqueous protocols.

References

-

List, B., Lerner, R. A., & Barbas, C. F. (2000).[7][1][2][3][4][6] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link][1]

-

Hajos, Z. G., & Parrish, D. R. (1974).[8] Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry. [Link]

-

Hayashi, Y. (2006). Organocatalysis in Water. Angewandte Chemie International Edition. [Link]

-

Zotova, N., et al. (2007).[2] Clarification of the Role of Water in Proline-Mediated Aldol Reactions. Journal of the American Chemical Society. [Link][4]

Sources

- 1. List-Barbas Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]

- 3. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. List, B., Lerner, R.A. and Barbas III, C.F. (2000) Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122, 2395-2396. - References - Scientific Research Publishing [scirp.org]

- 5. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]

- 6. Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. moodle2.units.it [moodle2.units.it]

- 8. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

Application Note: High-Fidelity Synthesis of 2-Arylpyrrolidines via Grignard Addition

Executive Summary & Strategic Importance

The 2-arylpyrrolidine scaffold is a privileged pharmacophore found in a vast array of bioactive alkaloids (e.g., nicotine, nornicotine) and pharmaceutical agents (e.g., antidepressants, nAChR modulators). While various synthetic routes exist—such as anodic oxidation or hydroamination—the Grignard addition to cyclic imines (or their surrogates) remains the most direct, atom-economical method for constructing the C2–aryl bond.

This guide addresses the two primary challenges in this synthesis:

-

Instability of the electrophile: The monomeric cyclic imine (

-pyrroline) is unstable and prone to trimerization. -

Stereocontrol: Controlling the C2 chiral center is critical for biological activity.

We present two validated protocols: a Racemic "Trimer" Method for rapid scaffold generation and an Asymmetric Sulfinimine Method for high-value, enantiopure synthesis.

Mechanistic Principles

The reaction relies on the nucleophilic attack of an organomagnesium species (

The Schlenk Equilibrium & Coordination

Grignard reagents in ether/THF exist in a dynamic Schlenk equilibrium (

Pathway Visualization

The following diagram illustrates the divergent pathways for racemic and asymmetric synthesis.

Figure 1: Mechanistic flow for the synthesis of 2-arylpyrrolidines via Grignard addition.[1][2][3][4][5] Protocol A utilizes the depolymerization of the stable trimer; Protocol B utilizes a chiral auxiliary.

Protocol A: The "Trimer" Method (Racemic)

Application: Rapid generation of racemic libraries or standards.

Concept:

Materials

-

Substrate: Isotripiperidein (1-pyrroline trimer).

-

Reagent: Arylmagnesium bromide (1.0 M in THF or Et₂O).

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

-

Additive:

(Lewis Acid - Optional but recommended for activation).

Step-by-Step Methodology

-

Reagent Preparation:

-

Flame-dry a 100 mL Schlenk flask under Argon.

-

Dissolve Isotripiperidein (1.0 equiv, calculated as monomer mass) in anhydrous DCM (0.2 M concentration).

-

Note: If the trimer is old, crack it thermally or add

(1.1 equiv) to facilitate monomer formation and activate the imine.

-

-

Grignard Addition:

-

Cool the solution to -78 °C (Dry ice/Acetone bath).

-

Add the Aryl Grignard reagent (1.2 – 1.5 equiv) dropwise via syringe pump over 30 minutes.

-

Critical: Slow addition prevents exotherms that lead to polymerization side-products.

-

-

Reaction Progression:

-

Allow the mixture to warm slowly to 0 °C over 2 hours.

-

Stir at 0 °C for an additional 1 hour.

-

Monitor by TLC (stain with Dragendorff’s reagent or Ninhydrin).

-

-

Workup (Buffered):

-

Quench the reaction at 0 °C with saturated aqueous

solution. -

Caution: Do not use strong acid (HCl) immediately if the product is acid-sensitive, though pyrrolidines are generally stable.

-

Extract with DCM (3 x 20 mL).

-

Dry combined organics over

and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel).

-

Eluent: DCM:MeOH:NH₄OH (90:9:1). The ammonia is crucial to prevent streaking of the free amine.

-

Protocol B: The Ellman Sulfinimine Method (Asymmetric)

Application: Synthesis of enantiopure drug candidates.

Concept: This "Domino" sequence involves the addition of a Grignard reagent to a chiral

Materials

-

Substrate: 4-Chlorobutanal.

-

Auxiliary: (R)- or (S)-tert-butanesulfinamide (Ellman's Auxillary).

-

Condensing Agent:

(Titanium ethoxide). -

Reagent: Arylmagnesium bromide.[3]

Workflow Diagram

Figure 2: Asymmetric synthesis workflow using Ellman's auxiliary.

Step-by-Step Methodology

-

Imine Formation (Condensation):

-

To a solution of (R)-tert-butanesulfinamide (1.0 equiv) in THF, add 4-chlorobutanal (1.1 equiv) and

(2.0 equiv). -

Stir at room temperature for 12 hours.

-

Pour into brine, filter the Titanium salts through Celite, and concentrate.

-

Result:

-chloro-N-sulfinyl imine.[5][6] (Use immediately or store at -20°C).

-

-

Asymmetric Grignard Addition:

-

Dissolve the imine in anhydrous DCM (0.1 M).

-

Cool to -78 °C .

-

Add ArylMgBr (2.0 equiv) dropwise.

-

Mechanism:[3] The Grignard reagent coordinates to the sulfinyl oxygen, directing attack to the Si-face (or Re-face depending on auxiliary configuration) with high diastereoselectivity (dr > 95:5).

-

-

Cyclization:

-

Warm the reaction to Room Temperature.

-

Stir for 4–6 hours. The intermediate magnesium amide attacks the

-carbon, displacing the chloride to form the pyrrolidine ring.

-

-

Deprotection (Cleavage of Auxiliary):

-

Quench with water. Extract with EtOAc.

-

Treat the crude N-sulfinyl pyrrolidine with 4M HCl in Dioxane/MeOH (1:1) for 1 hour at RT.

-

Concentrate to yield the chiral 2-arylpyrrolidine hydrochloride salt.

-

Quantitative Comparison of Methods

| Feature | Protocol A (Trimer) | Protocol B (Ellman/Chloro-imine) |

| Stereochemistry | Racemic | High Enantioselectivity (>95% ee) |

| Step Count | 1 (from trimer) | 3 (Condensation, Add/Cyc, Deprotect) |

| Atom Economy | High | Moderate (Loss of auxiliary) |

| Scalability | High (Kg scale feasible) | Moderate (Reagent cost) |

| Key Risk | Polymerization of imine | Moisture sensitivity of |

Troubleshooting & Optimization

The "Hard" vs. "Soft" Nucleophile Issue

Grignard reagents are "hard" nucleophiles. If the imine is conjugated (e.g., if using a different precursor), 1,4-addition might compete. However, for

-

Optimization: If yields are low, switch solvent to Toluene or DCM (non-coordinating) to increase the Lewis acidity of the Mg species, enhancing coordination to the imine.

Magnesium Quality

The success of the Grignard formation (if making de novo) is critical.

-

Test: Use the titration method with salicylaldehyde phenylhydrazone to determine exact molarity before use.

-

Activation: If synthesizing the Grignard, use Iodine (

) or Dibromoethane to activate the Mg turnings.

Safety: Exotherm Control

Both the depolymerization of the trimer (Protocol A) and the quenching steps are exothermic.

-

Control: Always use an internal temperature probe. Do not rely solely on bath temperature.

References

-

Synthesis of 2-Substituted Pyrrolidines via Grignard Addition to 1-Pyrroline Trimer

- Source: Brandänge, S., & Lindblom, L. (1979). Synthesis of some 2-substituted pyrrolidines. Acta Chemica Scandinavica, B33, 187-191.

- Context: Establishes the use of isotripiperidein as the standard precursor for -pyrroline in Grignard reactions.

-

Asymmetric Synthesis via Ellman's Auxiliary (Sulfinimines)

- Source: Schenkel, L. B., & Ellman, J. A. (2004). Applications of tert-butanesulfinamide in the asymmetric synthesis of amine-containing drugs. The Journal of Organic Chemistry, 69(6), 1800-1802.

- Context: Defines the protocol for condens

-

Cyclization of Chloro-Imines (The "Domino" Route)

-

General Review of Grignard Additions to C=N Bonds

-

Source: Fustero, S., et al. (2011). Asymmetric synthesis of nitrogen heterocycles via organometallic addition to chiral imines.[5] Chemical Reviews, 111(11), 6984-7034.

- Context: Comprehensive review of mechanisms and stereochemical models.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. d.web.umkc.edu [d.web.umkc.edu]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Note: Strategic Utilization of (R)-2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride in Targeted TRK Inhibitor Synthesis

[1]

Executive Summary

This technical guide details the application of (R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride (CAS: 1218935-60-4), a critical chiral building block used primarily in the total synthesis of Larotrectinib (Vitrakvi) , a first-in-class tropomyosin receptor kinase (TRK) inhibitor.[1]

The protocol focuses on the molecule's role as a nucleophile in Nucleophilic Aromatic Substitution (

Structural Analysis & Reactivity Profile[1]

Molecular Architecture

The molecule features a pyrrolidine ring bearing a 2,5-difluorophenyl substituent at the C2 position.[2][3][4][5][6][7]

-